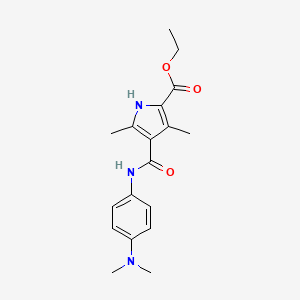

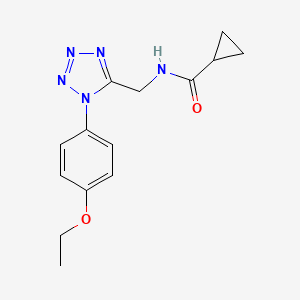

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the cyclopentyl group would add a degree of three-dimensionality.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo a variety of reactions. Piperazine derivatives, for example, can undergo reactions such as cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes bearing an amino group, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .科学的研究の応用

Chemical Transformations and Synthetic Applications

Development of Functionalized Nitrile Oxides N-methylated amides, similar to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide," undergo various chemical transformations which are essential in synthetic organic chemistry. The study by Asahara, Arikiyo, and Nishiwaki (2015) on the development of variously functionalized nitrile oxides showcases the versatility of nitrile oxides and N-methylated amides in synthesizing a wide range of functional groups, including carboxy, alkoxycarbonyl, and carbamoyl moieties (Asahara, Arikiyo, & Nishiwaki, 2015). This highlights the potential of using similar compounds in diverse synthetic routes to obtain various functionalized products.

Mechanistic Aspects of Oxidative Dealkylation The study of oxidative dealkylation mechanisms, as investigated by Iley and Tolando (2000), provides insight into the metabolic transformations that benzamide derivatives can undergo. This research is particularly relevant for understanding how such compounds are processed in biological systems, offering a foundation for the development of drugs and probes in biochemical research (Iley & Tolando, 2000).

Potential Pharmacological Applications

Histone Deacetylase Inhibitors Rodrigues et al. (2016) described the synthesis and pharmacological evaluation of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors, designed from the structure of trichostatin A. This research underlines the potential therapeutic applications of benzamide derivatives in cancer treatment, suggesting that similar compounds could be developed for targeting specific enzymes involved in cancer progression and other diseases (Rodrigues et al., 2016).

Advanced Materials and Analytical Techniques

HPLC Methods for Biological Samples The development of sensitive and specific High-Performance Liquid Chromatography (HPLC) methods for the determination of novel compounds in biological samples, as shown by Skidan et al. (2011) for a potential anti-cancer drug, illustrates the importance of analytical techniques in drug development and pharmacokinetics studies. This methodology could be applied to similar benzamide derivatives for quantification and study of their biological distributions (Skidan et al., 2011).

特性

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13-5-6-14(2)15(11-13)16(20)18-12-17(21-10-9-19)7-3-4-8-17/h5-6,11,19H,3-4,7-10,12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDMZGFMJWELGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,5-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)

![1-Propionyl-5-{4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]phenyl}indoline](/img/structure/B2800072.png)